molecular formula C21H29NS2 B1668292 Captodiame CAS No. 486-17-9

Captodiame

Cat. No.: B1668292
CAS No.: 486-17-9
M. Wt: 359.6 g/mol
InChI Key: IZLPZXSZLLELBJ-UHFFFAOYSA-N
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Preparation Methods

Captodiame can be synthesized through a series of chemical reactions. The synthetic route involves the following steps :

    Friedel-Crafts acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to give the corresponding benzophenone.

    Reduction: The ketone is reduced with zinc and sodium hydroxide, followed by treatment with hydrochloric acid in ether to afford benzhydryl chloride.

    Displacement: The halogen is displaced with thiourea, resulting in the formation of the isothiouronium salt.

    Hydrolysis: The isothiouronium salt is hydrolyzed to produce the sulfur analog of benzhydrol.

    Alkylation: The sodium salt of the sulfur analog is alkylated with N-(2-chloroethyl)dimethylamine to yield this compound.

Chemical Reactions Analysis

Captodiame undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Reduction: The reduction of this compound can lead to the formation of different intermediates, depending on the reagents and conditions used.

    Substitution: this compound can undergo substitution reactions, particularly involving the displacement of halogens or other functional groups.

Common reagents used in these reactions include zinc, sodium hydroxide, hydrochloric acid, thiourea, and N-(2-chloroethyl)dimethylamine . The major products formed from these reactions include benzhydryl chloride, isothiouronium salt, and the sulfur analog of benzhydrol.

Scientific Research Applications

Captodiame has several scientific research applications, including:

Comparison with Similar Compounds

Captodiame is similar to other antihistamines, such as diphenhydramine, hydroxyzine, and cyproheptadine . this compound is unique in its ability to act as a 5-hydroxytryptamine receptor 2C antagonist, sigma non-opioid intracellular receptor 1 agonist, and dopamine D3 receptor agonist . This combination of actions makes this compound distinct from other antihistamines, which may only target one or two of these receptors.

Similar Compounds

This compound’s unique receptor profile and its potential use in preventing benzodiazepine withdrawal syndrome highlight its distinctiveness among similar compounds.

Properties

CAS No.

486-17-9

Molecular Formula

C21H29NS2

Molecular Weight

359.6 g/mol

IUPAC Name

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3

InChI Key

IZLPZXSZLLELBJ-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

Appearance

Solid powder

melting_point

124

486-17-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-;  BRN 2625367;  Captodiame; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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